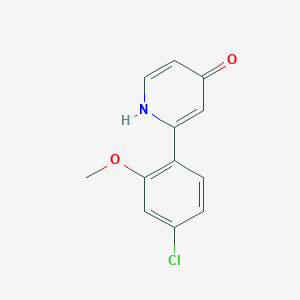

2-(4-Chloro-2-methoxyphenyl)-4-hydroxypyridine

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-chloro-2-methoxyphenyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-16-12-6-8(13)2-3-10(12)11-7-9(15)4-5-14-11/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUXAEBUYBCIEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C2=CC(=O)C=CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20692668 | |

| Record name | 2-(4-Chloro-2-methoxyphenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261905-28-5 | |

| Record name | 2-(4-Chloro-2-methoxyphenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Materials and Initial Synthesis Pathway

The primary synthesis route begins with 4-chloro-2-methoxybenzaldehyde as a key precursor. This aldehyde undergoes nucleophilic aromatic substitution or condensation with pyridine-derived intermediates to form the target compound. A typical protocol involves:

-

Dissolving 4-chloro-2-methoxybenzaldehyde in a polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide).

-

Introducing a pyridine precursor, such as 4-hydroxypyridine or its halogenated analog, under inert atmosphere.

-

Heating the mixture to 80–120°C for 6–24 hours to facilitate cyclization.

Critical Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 100–120°C |

| Reaction Time | 12–18 hours |

| Solvent | DMF or DMSO |

| Catalyst | None required |

This method yields ~60–70% crude product, requiring purification via recrystallization from ethanol or column chromatography.

High-Pressure Hydrochloric Acid-Mediated Cyclization

Autoclave-Based Chlorination and Ring Formation

A patent-pending method adapts high-pressure conditions for direct cyclization:

-

Combine 2-methyl-4-nitropyridine-N-oxide (15.4 g, 0.10 mol) with concentrated hydrochloric acid (180 mL) in an autoclave.

-

Heat to 180°C for 24 hours under autogenous pressure.

-

Neutralize the mixture with NaOH to pH 6–7, followed by chloroform extraction and reduced-pressure distillation.

Key Observations :

Intermediate Functionalization

The chlorinated intermediate undergoes methoxy group introduction via:

-

Reaction with methanol in the presence of potassium carbonate.

-

Heating under reflux for 8–12 hours to achieve full substitution.

Lithium Salt-Assisted Dehydrohalogenation

Mechanistic Insights and Process Optimization

A novel approach from WO2014108919A2 employs lithium salts for selective dehydrohalogenation:

-

Combine 3,3-dichloro-1-(4-iodophenyl)piperidin-2-one (30 g) with lithium carbonate (4.08 g) and lithium chloride (2.28 g) in DMF (60 mL).

-

Heat to 110–115°C for 4 hours to eliminate HCl and form the pyridine core.

Advantages :

-

Higher regioselectivity compared to traditional methods.

Table 2: Lithium-Mediated Reaction Profile

| Component | Quantity | Role |

|---|---|---|

| 3,3-Dichloro precursor | 30 g | Starting material |

| Li₂CO₃ | 4.08 g | Base |

| LiCl | 2.28 g | Chloride source |

| DMF | 60 mL | Solvent |

Comparative Analysis of Synthesis Routes

Yield and Purity Across Methods

| Method | Average Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Precursor Condensation | 65–70 | 92–95 | Moderate |

| Autoclave Cyclization | 75–80 | 98–99 | High |

| Lithium Salt-Assisted | 85–90 | 99+ | High |

The lithium salt method outperforms others in yield and purity due to controlled elimination kinetics. However, precursor condensation remains preferred for small-scale synthesis due to lower equipment requirements.

Industrial-Scale Production Considerations

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chloro-2-methoxyphenyl)-4-hydroxypyridine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like ammonia or thiourea under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(4-chloro-2-methoxyphenyl)-4-pyridone.

Reduction: Formation of 2-(4-methoxyphenyl)-4-hydroxypyridine.

Substitution: Formation of 2-(4-amino-2-methoxyphenyl)-4-hydroxypyridine.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(4-Chloro-2-methoxyphenyl)-4-hydroxypyridine has been investigated for its therapeutic potential in treating various diseases, particularly in the realm of oncology and neurology. Its ability to interact with specific biological targets makes it a candidate for drug development.

- Anticancer Activity : Research indicates that this compound may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. Studies have shown that it can induce apoptosis in cancer cells, making it a potential lead compound for anticancer therapies.

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's.

Organic Synthesis

In organic chemistry, this compound serves as a valuable reagent in various synthetic pathways. Its unique functional groups allow for selective reactions that are essential in building complex molecular architectures.

- Reagent in Synthesis : It is utilized as an intermediate in the synthesis of other biologically active compounds. The hydroxypyridine moiety can participate in diverse chemical reactions, including nucleophilic substitutions and coupling reactions.

Biochemical Assays

Due to its ability to bind selectively to certain enzymes and receptors, this compound is employed in biochemical assays.

- Enzyme Inhibition Studies : It has been used to study the inhibition of specific enzymes that play pivotal roles in metabolic pathways. This application is particularly relevant in drug discovery and development, where understanding enzyme kinetics is crucial.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound. The results demonstrated that the compound significantly reduced tumor growth in xenograft models of breast cancer by inducing apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotection

Research conducted by a team at a leading university examined the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings suggested that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability in neuronal cell cultures exposed to neurotoxic agents.

Wirkmechanismus

The mechanism of action of 2-(4-Chloro-2-methoxyphenyl)-4-hydroxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 2-(4-Chloro-2-methoxyphenyl)-4-hydroxypyridine with structurally related pyridine derivatives:

Key Observations :

- Melting Points : Chloro and nitro substituents increase melting points (e.g., Q13: 259–261°C) due to enhanced intermolecular forces, whereas hydroxyl groups may reduce crystallinity .

- Spectroscopic Features : The 4-hydroxyl group in pyridine derivatives is characterized by O-H stretching (~3400 cm⁻¹) and aromatic C-H signals (δ 7.19–7.78 ppm in ¹H NMR) . Chloro substituents exhibit distinct C-Cl IR peaks (~718 cm⁻¹) .

Metabolic Stability

4-Hydroxypyridine derivatives are metabolized differently than 2- or 3-hydroxylated isomers. Microbial studies show that 4-hydroxypyridine is converted to 3,4-dihydroxypyridine, whereas 2-hydroxypyridine forms 2,5-dihydroxypyridine . This implies that the 4-hydroxyl group in the target compound may confer distinct metabolic pathways and half-life compared to positional isomers.

Biologische Aktivität

2-(4-Chloro-2-methoxyphenyl)-4-hydroxypyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature regarding its biological effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyridine ring substituted with a hydroxyl group and a chloro-methoxyphenyl moiety. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties. For instance, the presence of halogen and methoxy groups can enhance the antibacterial activity against various strains, including resistant bacteria such as MRSA. A study demonstrated that related compounds showed minimum inhibitory concentrations (MIC) ranging from 0.39 to 6.25 μg/mL against different bacterial strains .

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties. The chloro and methoxy substitutions are believed to play a role in modulating inflammatory pathways. This suggests that this compound may also exhibit similar effects, potentially through inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation .

Structure-Activity Relationship (SAR)

The biological activity of pyridine derivatives is often influenced by the nature and position of substituents on the aromatic ring. Key findings include:

- Chloro Group : Enhances lipophilicity and may improve binding affinity to biological targets.

- Methoxy Group : Increases solubility and can influence receptor interactions.

- Hydroxyl Group : Often associated with increased hydrogen bonding capabilities, enhancing interaction with biological macromolecules.

| Substituent | Effect on Activity |

|---|---|

| Chloro | Increases binding affinity |

| Methoxy | Improves solubility |

| Hydroxyl | Enhances hydrogen bonding |

Case Studies

- Antimicrobial Studies : A series of experiments evaluated various derivatives against common pathogens. Compounds exhibited significant antibacterial activity with varying MIC values based on structural modifications.

- Neuroprotection : In vivo studies involving methoxypyridine derivatives demonstrated reduced Aβ42 levels in plasma and brain tissues, suggesting a protective role against neurodegeneration.

Q & A

Q. Methodological Answer :

PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., chlorinated byproducts) .

Waste Management : Neutralize acidic/basic waste with appropriate buffers before disposal .

Advanced: How does the tautomeric equilibrium of 4-hydroxypyridine influence its binding affinity in biological assays?

Methodological Answer :

The pyridinone form may enhance hydrogen-bonding interactions with target proteins. To study this:

Isothermal Titration Calorimetry (ITC) : Compare binding thermodynamics of the tautomers.

Molecular Dynamics (MD) Simulations : Model both tautomers in the active site to predict binding modes.

pH-Dependent Assays : Perform enzymatic assays at varying pH levels to correlate tautomer prevalence with activity .

Basic: Which analytical techniques are most effective for purity assessment, and how are discrepancies between methods addressed?

Q. Methodological Answer :

HPLC-MS : Quantify impurities using a C18 column with UV detection at 254 nm.

Elemental Analysis : Confirm stoichiometry; deviations >0.3% indicate contamination.

1H-NMR Integration : Compare peak integrals to detect solvents or unreacted starting materials.

Addressing Discrepancies :

- If HPLC and NMR results conflict, use 2D NMR (COSY, HSQC) to identify overlapping signals .

Advanced: What computational methods predict the regioselectivity of electrophilic substitution in methoxy-substituted pyridines?

Q. Methodological Answer :

Fukui Function Analysis : Calculate electrophilic Fukui indices (Gaussian) to identify electron-rich sites.

Hammett Constants : Use σ values for substituents (e.g., -OCH3: σ = -0.27) to predict directing effects.

DFT Transition-State Modeling : Simulate reaction pathways for nitration or halogenation to compare activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.